![molecular formula C28H27N B12570030 N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine CAS No. 169256-78-4](/img/structure/B12570030.png)
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two dimethylphenyl groups attached to a biphenyl structure through an amine linkage. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Amination Reaction: The initial step involves the formation of the amine linkage. This can be achieved through a nucleophilic substitution reaction where an amine group is introduced to the biphenyl structure.
Dimethylation: The introduction of dimethyl groups to the phenyl rings can be carried out using Friedel-Crafts alkylation. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions and high yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for consistent product quality and efficient use of resources.
化学反応の分析
Types of Reactions
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the phenyl rings. Reagents such as halogens and sulfonic acids are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
科学的研究の応用
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2,3-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine
- N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine
- N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)benzeneamine
Uniqueness
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
特性
CAS番号 |
169256-78-4 |
|---|---|
分子式 |
C28H27N |
分子量 |
377.5 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2,3-dimethyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C28H27N/c1-20-13-16-27(19-22(20)3)29(28-12-8-9-21(2)23(28)4)26-17-14-25(15-18-26)24-10-6-5-7-11-24/h5-19H,1-4H3 |
InChIキー |
VBXXSIBMPQJNTN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


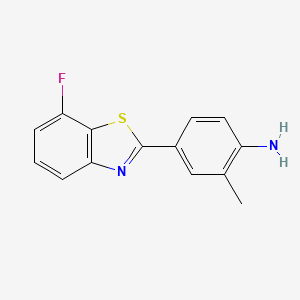
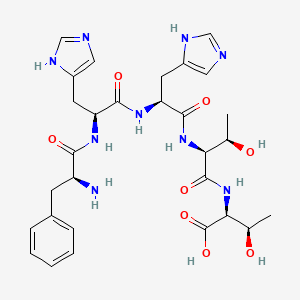
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)

![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
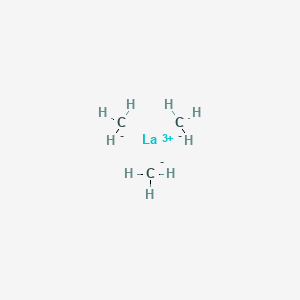
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
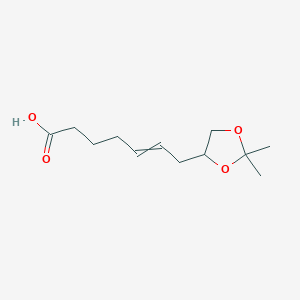
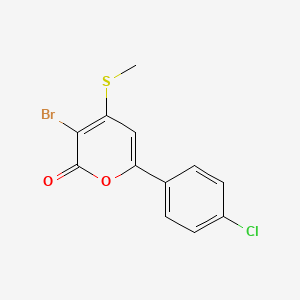
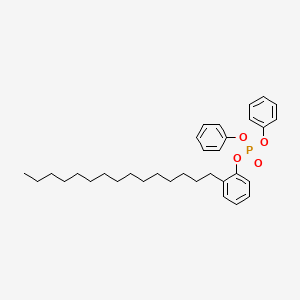
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)
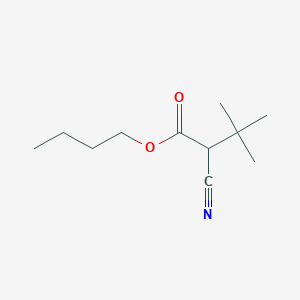
![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
